rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one
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Overview
Description
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclopropyl group, an imidazole ring, and a piperidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction using an imidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1H-imidazol-2-yl)piperidin-2-one: Lacks the methyl group on the imidazole ring.
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-4-yl)piperidin-2-one: Has the imidazole ring substituted at a different position.
Uniqueness
The presence of the 1-methyl-1H-imidazol-2-yl group in rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one distinguishes it from similar compounds. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable subject for further research.
Properties
IUPAC Name |
(5S,6S)-5-amino-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15-7-6-14-12(15)11-9(13)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5,13H2,1H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXFVWVUMGIIN-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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